6-bromo-4-chloro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with bromine in the presence of a suitable catalyst to form the intermediate 6-bromo-4-chloro-2-nitroaniline. This intermediate is then reduced to 6-bromo-4-chloro-1,2-diaminobenzene, which undergoes cyclization with formic acid to yield the target compound.
Industrial Production Methods
Industrial production of 6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.
Scientific Research Applications
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3-dihydro-2H-benzimidazol-2-one: Lacks the bromine atom at the 6th position.
6-Bromo-1,3-dihydro-2H-benzimidazol-2-one: Lacks the chlorine atom at the 4th position.
1,3-Dihydro-2H-benzimidazol-2-one: Lacks both the bromine and chlorine atoms.
Uniqueness
6-Bromo-4-chloro-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both bromine and chlorine atoms on the benzimidazole ring. This dual substitution can enhance its biological activity and provide distinct chemical properties compared to its analogs. The specific positioning of these halogen atoms can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H4BrClN2O |
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Molecular Weight |
247.47 g/mol |
IUPAC Name |
6-bromo-4-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
InChI Key |
NISGUTATZNSEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)Br |
Origin of Product |
United States |
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